molecular formula C7H7IS B1585971 4-Iodothioanisole CAS No. 35371-03-0

4-Iodothioanisole

Cat. No.: B1585971
CAS No.: 35371-03-0
M. Wt: 250.1 g/mol
InChI Key: VGQFOKHFPSTYJY-UHFFFAOYSA-N
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Description

4-Iodothioanisole is an organic compound with the molecular formula C7H7IS. It is a derivative of thioanisole, where an iodine atom is substituted at the para position of the benzene ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodothioanisole can be synthesized through various methods. One common approach involves the iodination of thioanisole. This reaction typically uses iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom at the para position of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Iodothioanisole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Iodothioanisole in chemical reactions involves the activation of the iodine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, it may interact with specific enzymes or proteins, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4-Iodothioanisole is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions, particularly in cross-coupling reactions. This reactivity can be advantageous in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-iodo-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQFOKHFPSTYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374770
Record name 4-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35371-03-0
Record name 4-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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